3-Chloro-2-fluorobenzylamine
Overview
Description
3-Chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H7ClFN and a molecular weight of 159.59 g/mol . It is characterized by the presence of chlorine and fluorine functional groups attached to a benzylamine structure. This compound is commonly used in various chemical processes and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Benzylamines, a class of compounds to which 3-chloro-2-fluorobenzylamine belongs, are known to interact with various biological targets .
Mode of Action
Benzylamines, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .
Biochemical Pathways
Benzylamines can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , which could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways by interacting with receptors or signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2–8°C. Its stability may decrease over time, leading to degradation and reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. By modulating enzyme activity, this compound can alter the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The general reaction scheme is as follows:
3-Chloro-2-fluorobenzyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity . The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines and other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation reactions can produce benzaldehydes or benzoic acids .
Scientific Research Applications
3-Chloro-2-fluorobenzylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzylamine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-2-fluorobenzylamine: Has the chlorine atom in a different position, leading to different chemical and biological properties.
2,6-Difluorobenzylamine: Contains two fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
3-Chloro-2-fluorobenzylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzylamine structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKWZKBLNOCJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378595 | |
Record name | 3-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-55-3 | |
Record name | 3-Chloro-2-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72235-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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